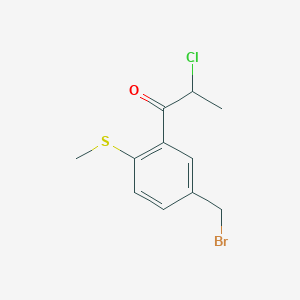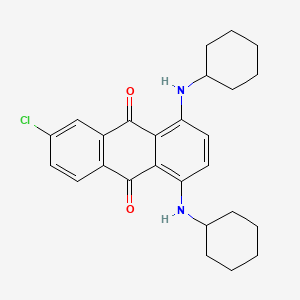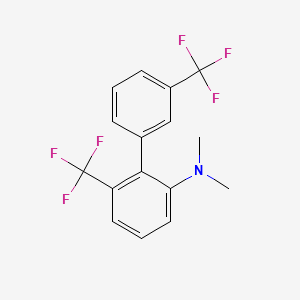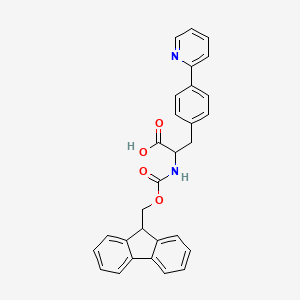
Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a pyridin-2-yl substituent on the phenyl ring. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Formation of the Pyridin-2-yl Substituent: The phenyl ring is functionalized with a pyridin-2-yl group through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The amino group can participate in peptide coupling reactions, forming peptide bonds with carboxyl groups of other amino acids.
Substitution Reactions: The pyridin-2-yl group can undergo electrophilic substitution reactions, allowing further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides (e.g., EDC, DCC) in the presence of coupling additives like HOBt or HOAt.
Substitution: Electrophiles such as halogens or sulfonates in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Functionalized Derivatives: Substitution reactions yield various functionalized derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid is widely used in peptide synthesis. Its stability and ease of deprotection make it a valuable building block for synthesizing complex peptides and proteins .
Biology and Medicine
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its ability to form stable peptide bonds makes it an essential component in drug development .
Mécanisme D'action
The mechanism of action of Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to form peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid: Similar structure but with the pyridinyl group at a different position.
Fmoc-(S)-2-amino-3-(4-(pyridin-4-yl)phenyl)propanoic acid: Another positional isomer with the pyridinyl group at the 4-position.
Uniqueness
Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and interactions in peptide synthesis. This positional specificity can affect the overall properties and functionality of the synthesized peptides .
Propriétés
Formule moléculaire |
C29H24N2O4 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C29H24N2O4/c32-28(33)27(17-19-12-14-20(15-13-19)26-11-5-6-16-30-26)31-29(34)35-18-25-23-9-3-1-7-21(23)22-8-2-4-10-24(22)25/h1-16,25,27H,17-18H2,(H,31,34)(H,32,33) |
Clé InChI |
KHFXZZVTDRVHHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=N5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


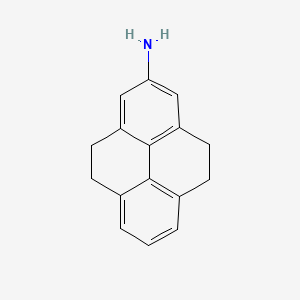
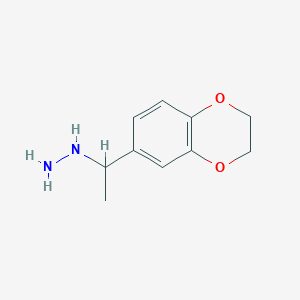
![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)
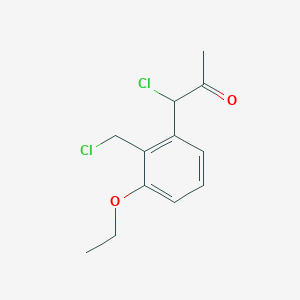

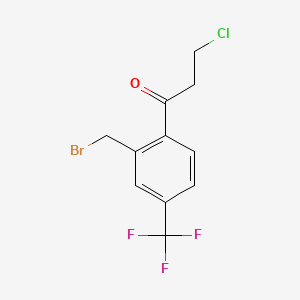

![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)

